3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines multiple functional groups, including benzofuran, nitrofuran, triazole, and thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Derivative: The initial step involves the synthesis of a benzofuran derivative through cyclization reactions.
Introduction of Nitro Group: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.
Formation of Triazole and Thiadiazole Rings: The triazole and thiadiazole rings are formed through cyclization reactions involving hydrazine derivatives and sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Scale-up processes also require efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrofuran moiety, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzofuran and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic applications or studied for their biological activities.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its potential as a therapeutic agent.
Materials Science: Due to its unique structure, the compound is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activities.
Pathways Involved: It can influence cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1-benzofuran-2-yl(phenyl)methanone: This compound shares the benzofuran and nitrofuran moieties but lacks the triazole and thiadiazole rings.
2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole: This compound contains the nitrofuran and oxadiazole rings but differs in the overall structure.
Uniqueness
The uniqueness of 3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its combination of multiple heterocyclic rings, which imparts distinct chemical properties and a wide range of potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C15H7N5O4S |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H7N5O4S/c21-20(22)12-6-5-10(24-12)14-18-19-13(16-17-15(19)25-14)11-7-8-3-1-2-4-9(8)23-11/h1-7H |
InChI Key |
QUIYXVNYXGSHCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=C(O5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.